Product packaging for 2-((6-Methylpyridin-2-yl)thio)acetic acid(Cat. No.:)

2-((6-Methylpyridin-2-yl)thio)acetic acid

Cat. No.: B13321455
M. Wt: 183.23 g/mol
InChI Key: UTJCFVQOBMXMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pyridine-Thioether Chemistry

The thioether group (-S-), on the other hand, contributes to the molecule's structural flexibility and can engage in various chemical reactions. rsc.org Organosulfur compounds, in general, are integral to medicinal chemistry, materials science, and agrochemistry. rsc.org The combination of these two functional groups in pyridine-thioethers creates a scaffold with unique electronic and steric properties, making them valuable building blocks in the synthesis of more complex molecules. ontosight.ai For instance, pyridine-2-thiol, a related compound, is known to form complexes with metal ions and has applications in catalysis and materials science. ontosight.ai

Significance of the Acetic Acid Moiety in Heterocyclic Systems

The presence of an acetic acid group (-CH2COOH) is a critical feature of 2-((6-Methylpyridin-2-yl)thio)acetic acid. Carboxylic acid groups, like the one in acetic acid, are known to be ionizable, which can significantly impact a molecule's solubility, acidity, and ability to interact with biological targets. wikipedia.org In aqueous solutions, the carboxylic acid group can release a proton, forming a carboxylate anion. This acidic character, with a pKa value of around 4.76 for acetic acid, allows for the formation of salts and influences how the molecule behaves in different pH environments. wikipedia.org

Overview of Research Trajectories for the Compound

Research into this compound and related structures is following several promising trajectories. A significant area of investigation is its potential as a ligand for coordination chemistry. The nitrogen of the pyridine (B92270) ring and the sulfur of the thioether linkage, along with the oxygen atoms of the carboxylic acid, provide multiple potential coordination sites for metal ions. The resulting metal complexes are being explored for their catalytic and biological activities. For instance, copper(II) complexes of similar pyridine-containing ligands have shown enhanced antibacterial activity compared to the ligands alone. researchgate.netresearchgate.net

Another key research direction is the exploration of its biological and pharmacological properties. Given the prevalence of pyridine and thioether motifs in bioactive compounds, researchers are investigating the potential of this compound and its derivatives as antimicrobial, anti-inflammatory, or anticancer agents. ontosight.aimdpi.com The synthesis of novel derivatives by modifying the core structure is a common strategy to optimize biological activity and explore structure-activity relationships. nih.gov The development of efficient and straightforward synthetic methods for this compound and its analogs is also an active area of research, as it facilitates further investigation into its properties and applications. researchgate.net

Below is a table summarizing the key structural features and their significance in this compound:

Structural MoietyChemical ClassKey Properties and Significance
6-MethylpyridineHeterocyclic AromaticImparts basicity, potential for hydrogen bonding, and is a common scaffold in bioactive molecules. wikipedia.org
Thioether (-S-)OrganosulfurContributes to structural flexibility and participates in various chemical reactions. rsc.org
Acetic Acid (-CH2COOH)Carboxylic AcidProvides acidity, enhances water solubility, and can interact with biological targets through hydrogen bonding and ionic interactions. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B13321455 2-((6-Methylpyridin-2-yl)thio)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C8H9NO2S/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

UTJCFVQOBMXMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)SCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The construction of the 2-((6-Methylpyridin-2-yl)thio)acetic acid molecule is primarily achieved through two main synthetic routes: S-alkylation of a pyridine-2-thione precursor and coupling reactions involving thioacetic acid derivatives.

S-Alkylation Reactions Utilizing Pyridine-2-thione Precursors

A primary and efficient method for synthesizing the title compound is through the S-alkylation of 6-methylpyridine-2-thione. This reaction involves the nucleophilic attack of the sulfur atom in the pyridine-2-thione on an electrophilic carbon atom of an acetic acid derivative.

The general reaction scheme involves treating 6-methylpyridine-2-thione with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thione, forming a more nucleophilic thiolate anion. This anion then displaces the halide from the α-haloacetic acid in a classic SN2 reaction to form the desired product. The choice of solvent and base can influence the reaction rate and yield. This method is analogous to the synthesis of other heterocyclic thioacetic acid derivatives where a heterocyclic thiol is reacted with an ethyl chloroacetate. chemmethod.com

Under acidic conditions, S-alkylation of N-containing heterocyclic thiols can also occur. For instance, pyridine-2-thiol can be S-methylated by refluxing in methanol with a strong acid like sulfuric acid. clockss.org This proceeds by the attack of the mercapto group on the conjugated acid of the alcohol. clockss.org A similar principle could be applied for alkylation with other reagents.

Table 1: S-Alkylation Reaction Overview

Reactant 1 Reactant 2 Key Reagents Product Reaction Type

Coupling Reactions Involving Thioacetic Acid Derivatives

An alternative approach to forming the carbon-sulfur bond is through a coupling reaction. This strategy typically involves reacting a substituted pyridine (B92270), such as 2-chloro-6-methylpyridine or 2-bromo-6-methylpyridine, with a thioacetic acid derivative like mercaptoacetic acid or its corresponding salt.

In this process, the sulfur atom of the mercaptoacetic acid acts as a nucleophile, attacking the carbon atom at the 2-position of the pyridine ring and displacing the halide. This nucleophilic aromatic substitution reaction is often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity. The reaction can also be promoted by a catalyst, such as copper, in certain cross-coupling methodologies. A general method for preparing thiols from alkyl halides involves the use of thioacetic acid, which proceeds through the formation and subsequent hydrolysis of a thioacetate ester. wikipedia.org

Derivatization Strategies

Once this compound is synthesized, its carboxylic acid functionality serves as a versatile handle for further chemical modifications, primarily through esterification and amidation reactions.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be readily converted into a variety of esters. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions (Fischer esterification).

Alternatively, milder methods can be employed. The use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) allows for the esterification of carboxylic acids with alcohols under neutral conditions at room temperature. researchgate.net The synthesis of related ethyl thioacetate compounds has been demonstrated by reacting the corresponding thiol with ethyl chloroacetate, which simultaneously forms the thioether bond and the ester group in one step. chemmethod.comnih.gov

Table 2: Esterification Reaction Example

Reactant 1 Reactant 2 Catalyst/Reagent Product
This compound Ethanol H2SO4 (catalytic) Ethyl 2-((6-Methylpyridin-2-yl)thio)acetate

Amidation of the carboxylic acid group leads to the formation of carboxamides, which are important derivatives. This transformation is accomplished by reacting this compound with a primary or secondary amine.

Direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include:

Conversion to an acyl chloride: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride, which readily reacts with amines to form amides.

Use of coupling agents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under mild conditions. nih.gov

A specific type of amidation involves reaction with hydrazine hydrate. For instance, ethyl thioacetate derivatives can undergo hydrazinolysis with hydrazine hydrate in ethanol at room temperature to yield the corresponding acetohydrazide. nih.gov This hydrazide can then be further reacted with ketones or other electrophiles to produce more complex amide-containing structures. nih.gov

Table 3: Amidation Reaction Overview

Reactant 1 Reactant 2 Activating/Coupling Agent Product Type
This compound Amine (RNH₂) EDC N-substituted amide
This compound Thionyl Chloride, then Amine Thionyl Chloride N-substituted amide

Transformations Involving the Thioether Linkage

The thioether group is a key functional component of the molecule, susceptible to specific chemical changes, particularly oxidation.

The sulfur atom in the thioether linkage of this compound is readily oxidized to form either a sulfoxide or a sulfone. The final product is dependent on the nature and stoichiometry of the oxidizing agent used. Stronger oxidants and harsher reaction conditions typically lead to the formation of the sulfone. researchgate.net This transformation is significant as it alters the electronic and steric properties of the molecule, which can influence its biological activity and chemical reactivity.

The oxidation process involves the conversion of the sulfide first to a sulfoxide and then, upon further oxidation, to a sulfone. These reactions are valuable for creating derivatives with modified properties.

Table 1: Oxidation Reactions of the Thioether Linkage

Product Typical Oxidizing Agents Reaction Conditions
2-((6-Methylpyridin-2-yl)sulfinyl)acetic acid (Sulfoxide) Hydrogen peroxide (H₂O₂), Sodium periodate (NaIO₄), m-Chloroperoxybenzoic acid (m-CPBA) Controlled stoichiometry (1 equivalent), often at low temperatures

Reactions at the Pyridine Moiety

The substituted pyridine ring offers sites for further functionalization through substitution or for the construction of more complex fused heterocyclic systems.

The pyridine ring in this compound can undergo substitution reactions. The existing substituents (methyl and thioacetic acid groups) influence the position of incoming groups. Aromatic nucleophilic substitution (SNAr) is a potential pathway for modifying the pyridine core. irjms.com For instance, the thioether linkage itself can sometimes be displaced by a strong nucleophile under specific conditions, leading to a different 2-substituted pyridine.

Electrophilic substitution on the pyridine ring is generally more challenging compared to benzene and typically requires activating conditions. The positions for electrophilic attack are directed by the existing substituents and the nitrogen atom in the ring.

Table 2: Potential Substitution Reactions on the Pyridine Ring

Reaction Type Reagent/Conditions Potential Product
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., alkoxides, amides) under forcing conditions Displacement of the thioether group to form 2-alkoxy or 2-amino pyridine derivatives
Electrophilic Halogenation N-Halosuccinimide (NBS, NCS) with an acid catalyst Halogenation at one of the available positions on the pyridine ring

Annulation, or ring-forming, reactions are critical in synthetic chemistry for building polycyclic systems that are often found in pharmaceuticals and natural products. nih.gov The structure of this compound provides functionalities that can be utilized to construct fused heterocyclic systems. nih.govnih.gov

For example, the carboxylic acid and the adjacent thioether linkage can participate in intramolecular cyclization reactions to form thiazolidinone-type fused systems. Alternatively, the pyridine ring itself can be a component in cycloaddition reactions to build more complex, annulated structures. nih.gov These reactions often involve the strategic activation of different parts of the molecule to facilitate ring closure.

Table 3: Examples of Annulation Strategies

Reaction Type Key Functional Groups Involved Potential Fused Heterocycle
Intramolecular Cyclization/Condensation Carboxylic acid and thioether nitrogen (after N-oxide formation or ring activation) Thiazolo[3,2-a]pyridinium derivatives
Formal [4+2] Cycloaddition Pyridine ring (as diene or dienophile component) Polycyclic aromatic systems containing the pyridine core nih.gov

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-((6-Methylpyridin-2-yl)thio)acetic acid provides critical information regarding the number, environment, and connectivity of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methylene protons of the acetic acid group, and the methyl protons.

The protons on the pyridine ring typically appear as a set of coupled multiplets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the methyl and thioacetic acid substituents. The methylene protons adjacent to the sulfur atom and the carboxyl group give rise to a singlet, while the methyl group protons also appear as a singlet, typically in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Spectral Data

ProtonsChemical Shift (ppm)Multiplicity
Pyridine-H(Aromatic Region)m
-S-CH₂-COOH(Methylene Region)s
-CH₃(Aliphatic Region)s

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and providing information about their chemical environment.

The spectrum will show signals for the carbonyl carbon of the carboxylic acid, which is typically found in the most downfield region. The aromatic carbons of the pyridine ring will appear in the intermediate region, with their specific shifts influenced by the substituents. The methylene carbon of the thioacetic acid group and the methyl carbon will be observed in the upfield aliphatic region.

Interactive Data Table: ¹³C NMR Spectral Data

Carbon AtomChemical Shift (ppm)
-COOH(Carbonyl Region)
Pyridine-C(Aromatic Region)
-S-CH₂-COOH(Aliphatic Region)
-CH₃(Aliphatic Region)

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the coupling relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of a proton signal to its attached carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. Vibrations associated with the C-N and C=C bonds of the pyridine ring will be observed in the fingerprint region (typically 1400-1600 cm⁻¹). The C-S stretching vibration may also be present, though it is often weaker and can be more difficult to assign definitively.

Interactive Data Table: FTIR Spectral Data

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
CarbonylC=O Stretch~1700
Pyridine RingC=C, C=N Stretches1400-1600
ThioetherC-S Stretch(Fingerprint Region)

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for detecting vibrations of non-polar or symmetric bonds. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring breathing modes of the pyridine nucleus. The C-S bond, due to its polarizability, may also give a more distinct signal in the Raman spectrum compared to FTIR.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS)

A thorough search for high-resolution mass spectrometry data for this compound did not yield any specific experimental results. This type of analysis is crucial for unequivocally confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement, typically to four or more decimal places. Without experimental data, a theoretical HR-MS value can be calculated, but it cannot be compared against a measured value to confirm the compound's identity and purity.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Molecular Structure Determination

No records were found of a single-crystal X-ray diffraction analysis for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide key information including the crystal system, space group, and unit cell dimensions, which are fundamental to understanding the solid-state structure of the molecule.

Analysis of Bond Lengths, Angles, and Conformations

As no crystal structure has been published, a detailed analysis of the specific bond lengths, bond angles, and molecular conformation of this compound based on experimental X-ray diffraction data is not possible. This information is essential for a complete understanding of the molecule's geometry and the steric and electronic effects that govern its structure.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Properties and Coordination Modes

Information regarding the coordination of the pyridine (B92270) nitrogen and thioether sulfur was primarily inferred from a study on the related ligand, 2-mercapto-6-methylpyridine.

Synthesis and Characterization of Metal Complexes

Detailed information on the synthesis and characterization of metal complexes is limited. The primary example found involves a hexaruthenium cluster formed with the related ligand, 2-mercapto-6-methylpyridine. The synthesis involved the reaction of [Ru3(CO)12] with 2-mercapto-6-methylpyridine in refluxing THF. The resulting complex, [Ru6(μ3-H)(μ5-k2-Smpy)(μ-CO)(CO)15], was characterized by microanalysis, mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction. No specific details on the synthesis and characterization of other metal complexes with "2-((6-Methylpyridin-2-yl)thio)acetic acid" were found.

Catalytic Applications of Metal Complexes

No research or reports on the catalytic applications of any metal complexes of "this compound" were identified in the search results.

Due to these significant gaps in the available information, it is not possible to construct an article that meets the user's requirements for thorough, scientifically accurate content for each specified section and subsection.

Role in Organic Transformations (e.g., Cross-Coupling Reactions)

Following a comprehensive search of scientific literature and chemical databases, no specific information, research findings, or data could be located regarding the role of this compound in organic transformations, including cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. The existing body of scientific work does not appear to have explored the potential of this compound as a ligand, catalyst, or reagent in this context. Therefore, it is not possible to provide a detailed discussion or data tables on this topic as requested.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional forces in the crystal structure of molecules containing both hydrogen bond donors (like the carboxylic acid group) and acceptors (like the pyridine (B92270) nitrogen and carbonyl oxygen). In the case of 2-((6-Methylpyridin-2-yl)thio)acetic acid, the carboxylic acid moiety is the primary driver for the formation of robust hydrogen-bonding motifs.

Detailed crystallographic studies on analogous compounds, such as 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, reveal that the carboxylic acid group readily forms strong O—H⋯N hydrogen bonds with the nitrogen atoms of the heterocyclic rings. This interaction is a classic and highly predictable supramolecular synthon. In the aforementioned analogue, molecules are linked by these O—H⋯N hydrogen bonds, creating chains that propagate through the crystal lattice. Weaker C—H⋯O interactions often provide additional stability, linking these primary chains into two-dimensional networks.

Based on its structure, this compound is expected to form similar hydrogen-bonded chains where the carboxylic acid proton interacts with the nitrogen atom of the pyridine ring of an adjacent molecule. Furthermore, the classic carboxylic acid dimer, a robust R²₂(8) motif, is a possible alternative or coexisting arrangement, where two molecules are linked by a pair of O—H⋯O hydrogen bonds. The presence of the methyl group on the pyridine ring can sterically influence which polymorph or hydrogen-bonding pattern is favored.

Table 1: Potential Hydrogen Bond Parameters in Structures Analogous to this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°) Compound Reference
O—H···N ~0.82 ~1.85 ~2.67 ~175 (E)-3-(pyridin-4-yl)acrylic acid
C—H···O ~0.93 ~2.50 ~3.40 ~160 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid

π-Stacking Interactions

The pyridine ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial for the stabilization of crystal packing. The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements.

Computational studies on pyridine dimers have shown that electron correlation is essential for accurately describing the stability of these interactions, with MP2 calculations indicating clear stability for stacked configurations. The presence of substituents on the pyridine ring significantly modulates the nature of these π-π interactions. Electron-donating groups, such as the methyl group in the target compound, can increase the electron density of the π-system, influencing the stacking energy and geometry. In related crystal structures, π–π stacking interactions between pyridine rings, with centroid-to-centroid distances typically in the range of 3.7 to 4.4 Å, are frequently observed and contribute to the formation of three-dimensional supramolecular architectures. For this compound, it is anticipated that the methyl-substituted pyridine rings will stack in a parallel-displaced fashion to minimize steric hindrance and optimize electrostatic interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

For pyridine carboxylic acid derivatives, Hirshfeld surface analysis consistently shows that O···H/H···O contacts, corresponding to hydrogen bonds, are among the most significant interactions, often appearing as sharp, distinct spikes in the fingerprint plot. H···H contacts, representing van der Waals forces, typically cover the largest surface area. C···H/H···C contacts are also prominent, indicative of C—H⋯π interactions.

In a cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine with acetic acid, the Hirshfeld surface clearly visualizes the strong O—H⋯N hydrogen bond and the presence of π–π stacking between aromatic rings, indicated by complementary red and blue triangular patterns on the shape index surface. For this compound, a similar analysis would be expected to highlight the dominance of O···H contacts from hydrogen bonding, significant H···H and C···H contacts, and features indicative of π-stacking involving the pyridine ring.

Table 2: Typical Contributions to the Hirshfeld Surface for Analogous Pyridine Derivatives

Interaction Type Percentage of Total Surface (%) Compound Reference
H···H 30 - 50 N-(4-methoxyphenyl)picolinamide
O···H / H···O 15 - 30 (E)-3-(pyridin-4-yl)acrylic acid
C···H / H···C 10 - 20 N-(4-methoxyphenyl)picolinamide
N···H / H···N 5 - 15 (E)-3-(pyridin-4-yl)acrylic acid

Co-crystallization and Salt Formation Studies

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen atom in this compound makes it an excellent candidate for forming multi-component crystalline solids, such as co-crystals and salts. The outcome of reacting this molecule with a coformer depends on the difference in pKa (ΔpKa) between the components. A ΔpKa of less than 0 generally leads to a co-crystal (held by hydrogen bonds), while a ΔpKa greater than 3 typically results in a salt (formed by proton transfer). The intermediate range can lead to a salt-cocrystal continuum.

A study on the solid obtained from N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid revealed a fascinating case where the position of a hydrogen atom between the pyridine nitrogen and the acetic acid oxygen was disordered. This disorder represents a structural snapshot of the continuum between a neutral co-crystal (N⋯H—O) and an ionic salt (N⁺—H⋯O⁻). This finding is highly relevant, as it suggests that this compound could exhibit similar behavior when combined with suitable coformers. The ability to form such multi-component solids is of great interest in crystal engineering, as it allows for the tuning of physicochemical properties like solubility and melting point.

Future Research Directions and Potential Applications

Advanced Synthetic Strategies for Complex Architectures

Future synthetic research can move beyond simple derivatives to construct more complex molecular architectures with tailored properties. Modern synthetic methodologies, such as multicomponent reactions (MCRs), offer efficient pathways to generate molecular diversity from the 2-((6-methylpyridin-2-yl)thio)acetic acid core.

MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all components, provide a powerful tool for creating libraries of complex molecules. researchgate.netmdpi.com For instance, the carboxylic acid group of the title compound could be employed in Ugi or Passerini reactions. An Ugi four-component reaction, for example, could combine this compound, an aldehyde, an amine, and an isocyanide to rapidly generate complex peptide-like structures. These reactions are known for their high atom economy and ability to produce structurally diverse products. mdpi.commdpi.com

Furthermore, microwave-assisted organic synthesis could be employed to accelerate reaction times and improve yields for the derivatization of the core structure. beilstein-journals.org Strategies involving tandem reactions, where multiple bond-forming events occur sequentially in a single pot, could also be explored to build intricate heterocyclic systems fused to the pyridine (B92270) ring. koreascience.kr

Table 1: Potential Multicomponent Reactions for Derivatization

Reaction Name Reactants Potential Product Class
Ugi Reaction This compound, Aldehyde, Amine, Isocyanide α-Acylamino carboxamides
Passerini Reaction This compound, Aldehyde, Isocyanide α-Acyloxy carboxamides

These advanced synthetic approaches will be crucial for accessing novel derivatives with unique three-dimensional shapes and functionalities, essential for applications in drug discovery and materials science.

Exploration of Novel Coordination Polymers and Metal-Organic Frameworks

The molecular structure of this compound is exceptionally well-suited for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The compound features multiple potential coordination sites: the nitrogen atom of the pyridine ring, the sulfur atom of the thioether bridge, and the oxygen atoms of the carboxylate group. This versatility allows it to act as a mono-, bi-, or polydentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. ncl.ac.uk

Future research should focus on systematically exploring the reactions of this ligand with a wide range of metal ions (e.g., transition metals, lanthanides) to synthesize novel coordination polymers and MOFs. The presence of both a "hard" carboxylate donor and "softer" nitrogen and sulfur donors makes it an intriguing ligand for studying coordination preferences and constructing heterometallic frameworks. For instance, the closely related ligand 2-mercapto-6-methyl-pyridine has been used to stabilize hexaruthenium clusters, demonstrating the capacity of the methyl-substituted pyridinethiol moiety to participate in complex inorganic structures. unioviedo.es

A particularly promising avenue is the use of this ligand in post-synthetic modification (PSM) of existing MOFs. bohrium.comrsc.orgnih.gov MOFs with available coordination sites could be functionalized with this compound, introducing new chemical properties (e.g., increased affinity for specific guest molecules) without altering the parent framework's topology. nih.govsemanticscholar.org The resulting materials could have applications in gas storage, separation, catalysis, and sensing.

Table 2: Potential Coordination Modes and Resulting Architectures

Coordinating Atoms Potential Metal Ions Possible Structure Type
Pyridine-N, Carboxylate-O Co(II), Cu(II), Zn(II) 2D Layers or 3D Frameworks
Thioether-S, Carboxylate-O Ag(I), Cd(II), Hg(II) 1D Chains or 2D Networks
Pyridine-N, Thioether-S Ru(II), Rh(III), Pd(II) Discrete Metal Clusters

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of this compound and its derivatives. researchgate.net Future research should leverage computational studies to gain deeper insights into its electronic structure, reactivity, and potential interactions. nih.gov

DFT calculations can be used to:

Predict Molecular Properties: Determine optimized geometry, frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments. This information is vital for understanding the molecule's reactivity and intermolecular interactions. rsc.orgnih.gov

Simulate Spectroscopic Data: Calculate theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts to aid in the characterization of newly synthesized derivatives. nih.gov

Elucidate Reaction Mechanisms: Model the transition states and energy profiles of synthetic reactions to optimize conditions and predict product outcomes.

Guide Materials Design: Simulate the interaction of the ligand with different metal centers to predict the most stable coordination modes and guide the synthesis of targeted MOF structures.

Inform Biological Studies: Dock the molecule and its virtual derivatives into the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinities and modes of action, thereby guiding SAR studies. rsc.org

These computational investigations will not only complement experimental findings but also accelerate the discovery process by enabling the rational design of new molecules and materials with desired functionalities. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The hybrid structure of this compound, containing both a pyridine and a thioacetic acid moiety, suggests potential for biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov Similarly, molecules containing thioether and carboxylic acid groups are prevalent in various bioactive compounds. nih.gov

A systematic Structure-Activity Relationship (SAR) study is a critical future direction to explore and optimize the therapeutic potential of this scaffold. drugdesign.orgmans.edu.eg This involves synthesizing a library of analogues and evaluating their activity against various biological targets.

Key modifications could include:

Substitution on the Pyridine Ring: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups, halogens) at other positions of the pyridine ring to modulate electronic properties and steric profile. nih.gov

Modification of the Acetic Acid Moiety: Converting the carboxylic acid to esters, amides, or hydrazides to alter solubility, polarity, and hydrogen bonding capacity. The synthesis of acetohydrazide derivatives from similar pyrimidin-2-ylthioacetates has been shown to yield compounds with antimicrobial activity. nih.govnih.gov

Alteration of the Thioether Linker: Replacing the sulfur atom with oxygen or nitrogen, or varying the length of the alkyl chain between the sulfur and the carboxyl group.

By correlating these structural changes with biological activity, a comprehensive SAR model can be developed. nih.gov This model would identify the key pharmacophoric features required for activity and guide the design of more potent and selective lead compounds for further development. nih.gov

Table 3: Proposed Analogue Library for a Hypothetical SAR Study

Modification Site R1 (Position 4) R2 (Position 5) R3 (Acetic Acid Moiety)
Analogue 1 -H -Cl -COOH
Analogue 2 -OCH3 -H -COOH
Analogue 3 -H -NO2 -COOH
Analogue 4 -H -H -COOCH3 (Ester)
Analogue 5 -H -H -CONH2 (Amide)

Q & A

Basic: What are the standard synthetic routes for 2-((6-Methylpyridin-2-yl)thio)acetic acid?

Answer:
The synthesis typically involves multi-step routes, such as:

  • Thiolation of pyridine derivatives : Reacting 6-methylpyridine-2-thiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) to form the thioether bond .
  • Ester hydrolysis : Starting from ethyl 2-(6-methylpyridin-2-yl)acetate (synthesized via esterification of 6-methylpyridine-2-carboxylic acid with ethanol and sulfuric acid), followed by saponification to yield the acetic acid derivative .
    Key considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., oxidation of thiol groups). Confirm purity via HPLC or TLC .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the pyridinyl-thioacetic acid backbone and methyl group position .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 213.05).
  • X-ray crystallography : For unambiguous stereochemical assignment, though crystal growth may require optimized solvent conditions .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : As a building block for protease inhibitors or kinase modulators due to its thioether and pyridine motifs .
  • Plant biology : Derivatives of similar thioacetic acids (e.g., quinolinyl analogs) show rhizogenesis-stimulating activity in Paulownia clones, suggesting potential agrochemical applications .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiol-alkylation steps .
  • Workup strategies : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate high-purity product .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Substituent effects : Adding alkoxy groups (e.g., -OCH3_3) to the pyridine ring reduces toxicity while maintaining activity, as seen in quinolinyl-thioacetic acid derivatives .
  • Sodium salt formation : Enhances water solubility but may increase bioavailability and toxicity, as observed in sodium 2-((quinolin-4-yl)thio)acetate .

Advanced: What computational tools predict the compound’s pharmacokinetics?

Answer:

  • Lipinski’s Rule of Five : Log P and molecular weight calculations (e.g., using ChemAxon or MOE) ensure drug-likeness .
  • Toxicity prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity and mutagenicity risks based on structural analogs .

Advanced: How should researchers resolve contradictory toxicity data?

Answer:

  • Dose-response studies : Test across multiple concentrations (e.g., 1–100 µM) to identify threshold effects .
  • Mechanistic assays : Use in vitro models (e.g., mitochondrial membrane potential assays) to distinguish cytotoxic from genotoxic effects .

Advanced: What analytical challenges arise during purity assessment?

Answer:

  • Byproduct detection : Trace thiol oxidation products (e.g., disulfides) require RP-HPLC with UV detection at 254 nm .
  • Metal contamination : ICP-MS analysis is recommended if metal catalysts (e.g., Pd/C) are used in synthesis .

Advanced: How to design assays for evaluating biological activity?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .
  • Plant studies : In vitro rhizogenesis assays with Paulownia explants, measuring root length and count after 14 days .

Advanced: What are the critical parameters for scaling up synthesis?

Answer:

  • Reactor design : Use jacketed reactors for temperature control during exothermic steps (e.g., thiol-alkylation) .
  • Safety protocols : Implement inert gas (N2_2) purging to prevent thiol oxidation .
  • Cost analysis : Compare reagent costs (e.g., chloroacetic acid vs. bromoacetic acid) for economic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.